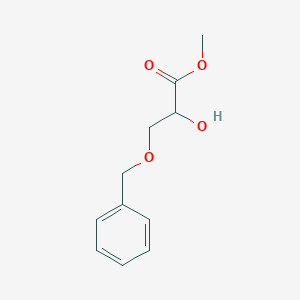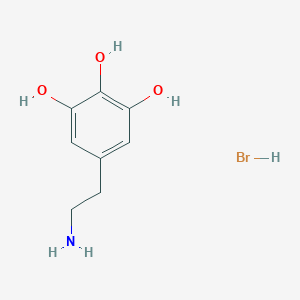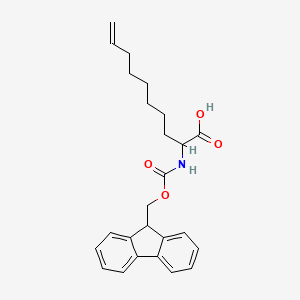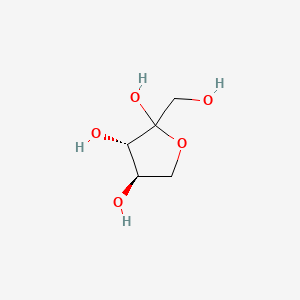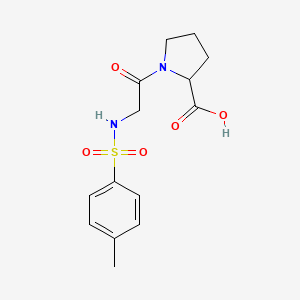![molecular formula C24H30O9 B13393383 3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid](/img/structure/B13393383.png)
3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16a-Hydroxyestrone 16-b-D-glucuronide is a compound that belongs to the class of steroidal estrogens. It is a glucuronide conjugate of 16a-hydroxyestrone, which is an endogenous metabolite of estrone. This compound is significant in the study of estrogen metabolism and its related biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16a-Hydroxyestrone 16-b-D-glucuronide typically involves the hydroxylation of estrone at the 16th carbon position, followed by glucuronidation. The hydroxylation can be achieved using specific enzymes or chemical reagents that introduce a hydroxyl group at the desired position. The glucuronidation process involves the conjugation of the hydroxylated estrone with glucuronic acid, often facilitated by glucuronosyltransferase enzymes.
Industrial Production Methods
Industrial production of 16a-Hydroxyestrone 16-b-D-glucuronide may involve biotechnological methods using microbial or enzymatic systems to achieve the hydroxylation and glucuronidation steps. These methods are preferred for their specificity and efficiency in producing the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
16a-Hydroxyestrone 16-b-D-glucuronide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield estrone derivatives with ketone functionalities, while reduction can produce more hydroxylated derivatives.
Aplicaciones Científicas De Investigación
16a-Hydroxyestrone 16-b-D-glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of estrogen metabolites.
Biology: The compound is studied for its role in estrogen metabolism and its effects on cellular processes.
Medicine: Research on this compound helps in understanding estrogen-related diseases, such as breast cancer and osteoporosis.
Industry: It is used in the development of pharmaceuticals and diagnostic tools related to estrogen metabolism.
Mecanismo De Acción
The mechanism of action of 16a-Hydroxyestrone 16-b-D-glucuronide involves its interaction with estrogen receptors. It binds to these receptors and modulates their activity, influencing various cellular pathways. The compound’s effects are mediated through the activation or inhibition of specific genes and proteins involved in estrogen signaling.
Comparación Con Compuestos Similares
Similar Compounds
16α-Hydroxyestrone: A major metabolite of estrone with potent estrogenic activity.
Estrone: A naturally occurring estrogen with significant biological activity.
Estriol: Another estrogen metabolite with distinct biological properties.
Uniqueness
16a-Hydroxyestrone 16-b-D-glucuronide is unique due to its glucuronide conjugation, which affects its solubility, stability, and biological activity. This conjugation distinguishes it from other estrogen metabolites and influences its role in estrogen metabolism and related biological processes.
Propiedades
Fórmula molecular |
C24H30O9 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-20,23,25-28H,2,4,6-7,9H2,1H3,(H,30,31) |
Clave InChI |
JLYJQBHANCHTOW-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(C1CC(C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


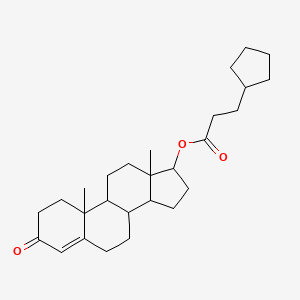
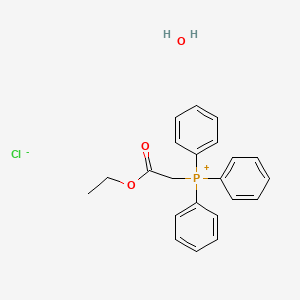
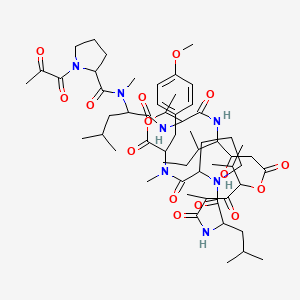
![(R)-2-(4-Isopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)-2-pyridinyl]ethyl]acetamide](/img/structure/B13393319.png)
![2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate](/img/structure/B13393326.png)
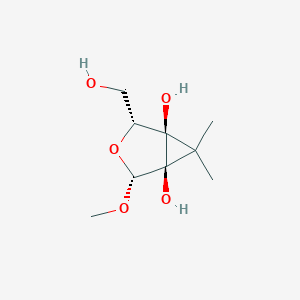
![2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13393338.png)
![(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one](/img/structure/B13393342.png)
